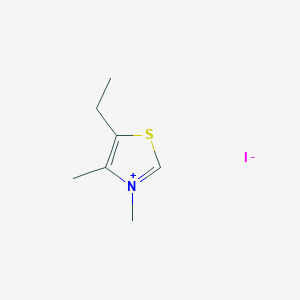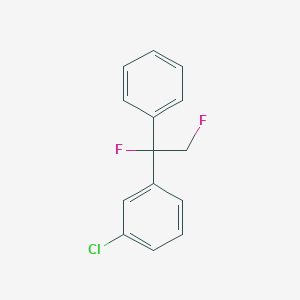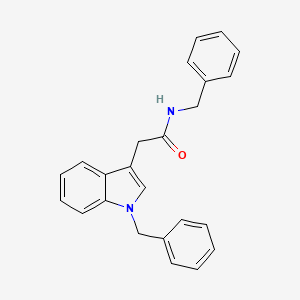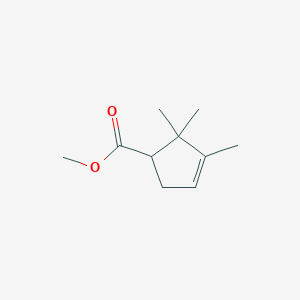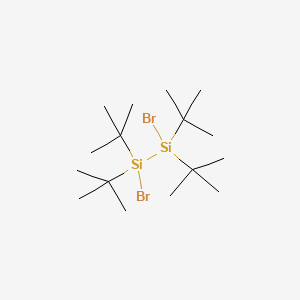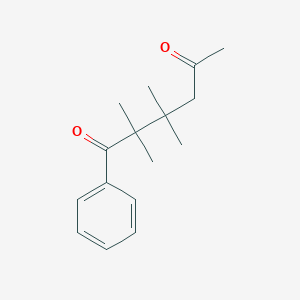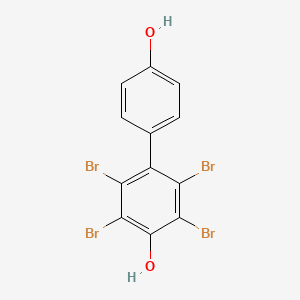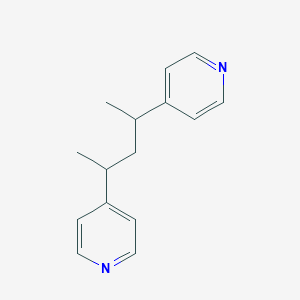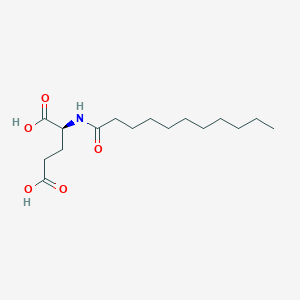
L-Glutamic acid, N-(1-oxoundecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(1-oxoundecyl)-: is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an oxoundecyl group attached to the nitrogen atom of the glutamic acid molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-(1-oxoundecyl)- typically involves the reaction of L-glutamic acid with an appropriate oxoundecyl derivative. One common method is the acylation of L-glutamic acid using oxoundecyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of L-Glutamic acid, N-(1-oxoundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: L-Glutamic acid, N-(1-oxoundecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxoundecyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学的研究の応用
Chemistry: In chemistry, L-Glutamic acid, N-(1-oxoundecyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in cellular processes. It is used in the development of biomolecules and as a model compound for studying amino acid derivatives .
Medicine: In medicine, L-Glutamic acid, N-(1-oxoundecyl)- is investigated for its potential therapeutic applications. It is explored as a drug candidate for treating various diseases due to its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique properties make it valuable in the development of new materials and products .
作用機序
The mechanism of action of L-Glutamic acid, N-(1-oxoundecyl)- involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- L-Glutamic acid, N-(1-oxododecyl)-
- L-Glutamic acid, N-(1-oxooctyl)-
- L-Glutamic acid, N-(1-oxodecyl)-
Uniqueness: L-Glutamic acid, N-(1-oxoundecyl)- is unique due to its specific oxoundecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
60239-71-6 |
|---|---|
分子式 |
C16H29NO5 |
分子量 |
315.40 g/mol |
IUPAC名 |
(2S)-2-(undecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-14(18)17-13(16(21)22)11-12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1 |
InChIキー |
ROSWHBDLUMOYGD-ZDUSSCGKSA-N |
異性体SMILES |
CCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




